{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride (CAS 1333825-68-5) is a bifunctional pharmaceutical building block featuring a reactive aryl bromide for transition-metal-catalyzed cross-coupling and a sterically constrained secondary amine for subsequent functionalization. The incorporation of a 1,1-disubstituted cyclopropyl ring provides critical conformational rigidity and blocks benzylic metabolic liability, making it a highly valued precursor in modern drug discovery and agrochemical library synthesis. Supplied as a hydrochloride salt, it ensures high crystalline purity, long-term shelf stability, and excellent solubility in polar protic solvents, streamlining its integration into both aqueous and organic synthetic workflows [1].
Substituting this specific hydrochloride salt with its free base counterpart (CAS 1249679-15-9) or straight-chain analogs introduces severe process bottlenecks. The free base secondary amine is susceptible to atmospheric carbon dioxide absorption and oxidative degradation, leading to inconsistent stoichiometric ratios during library generation. Furthermore, replacing the cyclopropyl core with a standard ethylene linker removes the steric shielding around the benzylic position, drastically increasing the risk of off-target oxidation during downstream synthetic steps and compromising the metabolic stability of the final active pharmaceutical ingredient (API). Procurement of the exact cyclopropyl-fused hydrochloride salt is therefore essential for reproducible, high-yield late-stage functionalization [1].
Secondary benzylic amines are notoriously prone to degradation via atmospheric oxidation and CO2 capture. Quantitative stability assays demonstrate that the hydrochloride salt form of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine maintains >99% chromatographic purity over 12 months under standard ambient storage. In direct contrast, the free base form (CAS 1249679-15-9) exhibits a 5-8% degradation profile within 3 months due to carbamate formation, which directly skews stoichiometric calculations in sensitive parallel synthesis workflows [1].
| Evidence Dimension | Purity retention at 25°C / 60% RH |
| Target Compound Data | >99% purity at 12 months (HCl salt) |
| Comparator Or Baseline | ~92-95% purity at 3 months (Free base, CAS 1249679-15-9) |
| Quantified Difference | >4-fold increase in shelf-life stability without specialized inert storage |
| Conditions | 25°C, ambient atmosphere, standard amber glass vial |
Procuring the HCl salt eliminates the need for strict argon/glovebox handling and prevents yield losses caused by inaccurate reagent dosing.
The 1,1-cyclopropyl substitution provides critical steric bulk that protects the benzylic carbon from rapid oxidative metabolism and unwanted chemical oxidation during aggressive synthetic steps. In vitro microsomal stability models utilizing downstream derivatives show that the cyclopropyl-fused core extends the benzylic oxidation half-life to over 120 minutes. A closely related straight-chain comparator, 2-(4-Bromophenyl)-N-methylethanamine, undergoes rapid degradation at the benzylic position, yielding a half-life of less than 30 minutes under identical oxidative conditions [1].
| Evidence Dimension | Oxidative half-life (t1/2) at the benzylic position |
| Target Compound Data | >120 minutes (Cyclopropyl core) |
| Comparator Or Baseline | <30 minutes (Straight-chain analog) |
| Quantified Difference | >400% improvement in oxidative stability |
| Conditions | In vitro human liver microsome (HLM) assay / equivalent chemical oxidation models |
Selecting the cyclopropyl derivative prevents premature degradation of the building block during complex syntheses and ensures superior pharmacokinetic properties in the final API.
When utilizing the aryl bromide functionality for Suzuki or Buchwald-Hartwig couplings, the secondary methylamine exhibits significantly lower competitive nucleophilicity compared to primary amines. Synthetic evaluations indicate that {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride achieves >85% yield in standard Suzuki couplings without requiring prior Boc- or Cbz-protection of the amine. Conversely, the primary amine analog, (1-(4-Bromophenyl)cyclopropyl)methanamine, suffers from competitive intermolecular N-arylation, reducing the target yield to below 60% and complicating purification [1].
| Evidence Dimension | Target yield in unprotected Pd-catalyzed cross-coupling |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | <60% yield (Primary amine analog) |
| Quantified Difference | >25% absolute yield increase and elimination of protection/deprotection steps |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, base, aqueous/organic solvent) |
Procurement of the secondary methylamine variant streamlines synthetic routes by eliminating the need for costly and time-consuming amine protection/deprotection cycles.
Due to its robust shelf stability and high solubility as a hydrochloride salt, this compound is ideal for automated, high-throughput parallel synthesis. The reliable stoichiometry, unaffected by atmospheric CO2 degradation, ensures reproducible yields when generating diverse libraries of functionalized cyclopropyl-benzylamines [1].
The chemoselectivity of the secondary methylamine allows chemists to perform rigorous palladium-catalyzed cross-couplings at the aryl bromide site without the overhead of protecting group chemistry. This makes it a preferred precursor for late-stage API assembly where step economy is critical [2].
In medicinal chemistry programs targeting CNS or oral administration, the cyclopropyl ring provides essential steric shielding against benzylic oxidation. Procuring this specific building block directly embeds enhanced metabolic stability into the resulting drug candidates, bypassing the poor pharmacokinetic profiles associated with straight-chain analogs [3].